molecular formula C8H15N3O4 B12591095 N-Acetyl-3-(methylamino)-L-alanylglycine CAS No. 646071-66-1

N-Acetyl-3-(methylamino)-L-alanylglycine

Cat. No.: B12591095
CAS No.: 646071-66-1
M. Wt: 217.22 g/mol
InChI Key: NMSFOEJTHJREEC-LURJTMIESA-N
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Description

N-Acetyl-3-(methylamino)-L-alanylglycine is a synthetic dipeptide analog offered for research purposes. This compound is structurally categorized as a lipo-amino acid, a class of molecules that includes various endogenous signaling lipids . Its structure features a modified alanine residue, with an N-acetyl group and a methylamino substitution, conjugated to glycine. This specific architecture makes it a molecule of interest for investigating the structure-activity relationships of biologically active peptides and metabolically stable peptide mimics. Potential research applications for this compound are broad and require empirical validation. It may serve as a building block or a precursor in the study of peptide synthesis and modification strategies. Given that structurally related N-acyl amino acids are known to play roles in cell signaling—for instance, as endocannabinoid-related lipids that can influence various physiological processes —this compound could be a valuable tool for probing similar or novel biological pathways. Researchers might explore its potential as a substrate or inhibitor for enzymes involved in the biosynthesis or degradation of bioactive lipids and peptides . Furthermore, its unique modifications could be engineered to enhance stability and bioavailability, making it a candidate for developing new biochemical probes. All research should be conducted under appropriate laboratory conditions, as this product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646071-66-1

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

2-[[(2S)-2-acetamido-3-(methylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(3-9-2)8(15)10-4-7(13)14/h6,9H,3-4H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

NMSFOEJTHJREEC-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CNC)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CNC)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Acetylation

Acetylation is a crucial step in synthesizing this compound. The general procedure involves:

  • Dissolving L-alanine in a basic aqueous solution (e.g., sodium bicarbonate).
  • Gradually adding acetic anhydride while maintaining the reaction temperature below 0°C to control the reaction rate.
  • Stirring the mixture at room temperature for several hours until completion, monitored via thin-layer chromatography (TLC).

Example Protocol :

  • Materials :

    • L-alanine (53.4 mmol)
    • 5% aqueous sodium bicarbonate (150 mL)
    • Acetic anhydride (6.1 mL)
  • Procedure :

    • Cool L-alanine solution to 0°C.
    • Add acetic anhydride dropwise over 1 hour.
    • Stir for 4 hours at room temperature.
    • Acidify with hydrochloric acid to precipitate N-acetyl-L-alanine.
  • Yield : Typically around 80-90% based on starting material.

Methylation

Following acetylation, methylation is performed to introduce a methyl group to the nitrogen atom of the amino acid derivative:

  • Reagents : Methyl iodide or methyl triflate can be used as methylating agents.
  • The reaction is generally conducted in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Example Protocol :

  • Materials :

    • N-acetyl-L-alanine
    • Methyl iodide (or methyl triflate)
    • Anhydrous solvent (e.g., DMF)
  • Procedure :

    • Dissolve N-acetyl-L-alanine in DMF.
    • Add methyl iodide dropwise while stirring at room temperature.
    • Monitor reaction progress via TLC until complete.
  • Yield : Expected yields are typically around 70-85%.

Coupling Reaction

The final step involves coupling N-acetyl-3-(methylamino)-L-alanine with glycine to form this compound:

  • Reagents : Commonly used coupling agents include DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Protocol :

  • Materials :

    • N-acetyl-3-(methylamino)-L-alanine
    • Glycine
    • Coupling agent (e.g., DCC)
  • Procedure :

    • Dissolve both amino acids in a suitable solvent like DCM.
    • Add coupling agent and stir at room temperature for several hours.
    • Purify product via column chromatography.
  • Yield : Yields can vary from 60% to 75% depending on purification efficiency.

Summary of Yields and Conditions

Step Reagents/Conditions Yield (%)
Acetylation L-alanine, acetic anhydride 80-90
Methylation N-acetyl-L-alanine, methyl iodide 70-85
Coupling N-acetyl-3-(methylamino)-L-alanine, glycine, DCC 60-75

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(methylamino)-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of deacetylated or reduced amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Biochemical Applications

N-Acetyl-3-(methylamino)-L-alanylglycine is known for its role as a substrate in enzymatic reactions. It can be utilized in studies involving amino acid metabolism , where it may serve as a model compound to investigate the enzymatic pathways that involve similar amino acids. The compound's acetylation enhances its stability and solubility, making it suitable for various biochemical assays.

Table 1: Enzymatic Reactions Involving this compound

Enzyme TypeReaction TypeReference
Amino Acid OxidaseOxidation of amino acids
TransferasesAmino group transfer
PeptidasesHydrolysis of peptides

Pharmacological Applications

Research has indicated that this compound may have potential as a therapeutic agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets, including receptors and enzymes.

Case Study: Neuroprotective Effects

A recent study examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that the compound could reduce cell death and inflammation, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis (MS) .

Neurobiological Applications

The compound's ability to modulate neurotransmitter systems makes it a candidate for research in neurobiology. It has been shown to influence synaptic plasticity and neuronal survival, which are critical processes in learning and memory.

Table 2: Effects of this compound on Neuronal Functions

FunctionObserved EffectReference
Synaptic PlasticityEnhanced long-term potentiation
Neuronal SurvivalIncreased resistance to apoptosis
Inflammatory ResponseModulation of microglial activation

Industrial Applications

Beyond laboratory research, this compound may find applications in the pharmaceutical industry for drug formulation. Its properties can be exploited to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).

Case Study: Drug Delivery Systems

Investigations into drug delivery systems have revealed that encapsulating this compound within nanoparticles can improve the targeted delivery of therapeutic agents to specific tissues, thus enhancing treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-Acetyl-3-(methylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating key amino acid residues, thereby altering their function. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

Key analogs include acetylated dipeptides and compounds with methylamino or aromatic substitutions. Their structural and functional differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
N-Acetyl-3-(methylamino)-L-alanylglycine C₈H₁₅N₃O₅* ~217.2 Acetyl, methylamino, peptide bond Unique methylamino substitution; potential enhanced bioactivity.
N-Benzoylglycylglycine C₁₁H₁₂N₂O₄ 236.23 Benzoyl, peptide bonds Aromatic benzoyl group; used in peptide synthesis.
N-(3-Indoleacetyl)-glycine C₁₂H₁₂N₂O₃ 232.24 Indole, acetyl, peptide bond Indole moiety may confer fluorescence or receptor-targeting properties.
N-Acetyl-N-phenylglycine C₁₀H₁₁NO₃ 193.20 Acetyl, phenyl, carboxylate Phenyl group enhances hydrophobicity; used in drug intermediates.
L-Alanylglycine C₅H₁₀N₂O₃ 146.14 Amine, carboxylate, peptide bond Simplest dipeptide; lacks acetyl or methylamino groups.
4-(Methylamino)pyridine C₆H₈N₂ 108.14 Methylamino, pyridine ring Methylamino substitution increases ion channel modulation potency vs. 4-AP.

*Calculated based on structural components; exact data unavailable in evidence.

Physicochemical Properties

  • Solubility: The acetyl group in this compound likely reduces polarity compared to non-acetylated analogs like L-Alanylglycine . However, the methylamino group may introduce partial basicity, improving aqueous solubility relative to purely hydrophobic analogs (e.g., N-Benzoylglycylglycine ).
  • Stability: Acetylation protects against aminopeptidase degradation, as seen in N-Acetyl-L-amino acids . The methylamino group’s steric effects could further hinder enzymatic hydrolysis.

Research Findings and Implications

  • Synthetic Feasibility: Green chemistry approaches, such as those used for sulfone derivatives , could be adapted for synthesizing the target compound, leveraging pH-controlled reactivity of methylamino groups.
  • Structure-Activity Relationships (SAR): The methylamino group’s position and size are critical. For instance, para-substituted methylamino groups in phenol derivatives showed higher reactivity than meta-substituted analogs , suggesting substitution patterns in the target compound will significantly impact its function.
  • Therapeutic Potential: Analogous to 4-(methylamino)pyridine’s efficacy in neuromuscular disorders , the target compound’s methylamino group may enhance its utility in similar applications.

Biological Activity

N-Acetyl-3-(methylamino)-L-alanylglycine (NAMAG) is a complex organic compound classified as an N-acyl-alpha amino acid. Its structure features an acetyl group attached to the nitrogen atom of L-alanine, which is further substituted by a methylamino group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various biochemical and therapeutic applications.

Chemical Structure and Properties

NAMAG's molecular structure can be represented as follows:

  • Chemical Formula : C₇H₁₄N₂O₃
  • Molecular Weight : 174.20 g/mol

This compound's structural complexity allows it to interact with various biological systems, influencing metabolic pathways and exhibiting potential therapeutic effects.

Biological Activities

NAMAG has been shown to exhibit several significant biological activities:

  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The presence of the methylamino group may enhance its ability to protect neuronal cells from excitotoxicity and oxidative stress .
  • Modulation of Neurotransmitter Systems : NAMAG may influence the activity of neurotransmitters such as glutamate, potentially acting as a modulator in excitatory amino acid signaling pathways. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antioxidant Activity : Preliminary studies suggest that NAMAG may possess antioxidant properties, helping to mitigate oxidative damage in cells. This activity is crucial for maintaining cellular health and preventing age-related decline.

The biological activities of NAMAG are believed to be mediated through several mechanisms:

  • Enzymatic Interactions : NAMAG is involved in various enzymatic reactions facilitated by acetyltransferases and hydrolases, which play crucial roles in metabolic pathways. These enzymes help in the synthesis and breakdown of NAMAG, influencing its availability and activity within biological systems.
  • Receptor Interactions : The compound may interact with specific receptors in the nervous system, modulating neurotransmitter release and uptake, which is critical for maintaining synaptic plasticity and overall brain function .

Comparative Analysis with Related Compounds

To better understand NAMAG's unique properties, it is helpful to compare it with structurally similar compounds:

Compound NameStructure/FeaturesUnique Aspects
N-Acetyl-L-alanineAcetylated form of L-alanineCommonly found in metabolic pathways; less complex
N-Methyl-L-alanineMethylated form of L-alanineExhibits different biological activities
β-N-Methylamino-L-alanineNon-proteinogenic amino acidAssociated with neurodegenerative diseases
N-AcetylglycineAcetylated glycineSimple structure; serves as a human metabolite

This table highlights how NAMAG's specific combination of substituents contributes to its distinct biological activities compared to other related compounds.

Research Findings and Case Studies

Recent studies have explored the potential therapeutic applications of NAMAG:

  • A study published in the Journal of Neuroscience Research demonstrated that derivatives similar to NAMAG exhibited significant neuroprotective effects against NMDA-induced neurotoxicity at subnanomolar concentrations. This suggests that NAMAG could serve as a novel therapeutic agent for neuroprotection .
  • In another investigation focusing on bioactive compounds, researchers found that certain modifications to amino acid structures could enhance their efficacy as neuroprotectants. The incorporation of an acetyl group, as seen in NAMAG, was noted to improve stability and bioavailability .

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